3-Mercaptohexyl acetate

Descripción

3-Mercaptohexyl acetate belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). 3-Mercaptohexyl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-mercaptohexyl acetate is primarily located in the membrane (predicted from logP). 3-Mercaptohexyl acetate exists in all eukaryotes, ranging from yeast to humans. 3-Mercaptohexyl acetate can be biosynthesized from 3-mercaptohexanol. Outside of the human body, 3-mercaptohexyl acetate can be found in fruits. This makes 3-mercaptohexyl acetate a potential biomarker for the consumption of this food product.

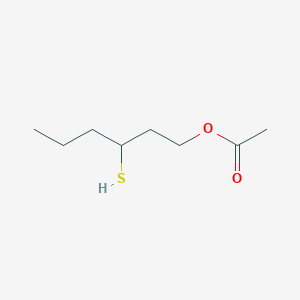

Structure

3D Structure

Propiedades

IUPAC Name |

3-sulfanylhexyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2S/c1-3-4-8(11)5-6-10-7(2)9/h8,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCARGIKESIVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCOC(=O)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869866 | |

| Record name | 3-Sulfanylhexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear liquid | |

| Record name | 3-Mercaptohexyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/485/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

186.00 °C. @ 760.00 mm Hg | |

| Record name | (S)-3-Mercaptohexyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in ethanol and heptane | |

| Record name | 3-Mercaptohexyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/485/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.991-0.996 | |

| Record name | 3-Mercaptohexyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/485/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

136954-20-6, 145937-71-9 | |

| Record name | 3-Sulfanylhexyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136954-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Sulfanylhexyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136954206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanol, 3-mercapto-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Sulfanylhexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexanol, 3-mercapto-, 1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-SULFANYLHEXYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N346IQC0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-3-Mercaptohexyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Mercaptohexyl acetate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptohexyl acetate (B1210297) is a volatile sulfur-containing organic compound that plays a significant role in the aroma profile of various fruits and fermented beverages, most notably wine.[1] It is characterized by its potent and complex aroma, often described as tropical, fruity, and slightly sulfurous. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 3-mercaptohexyl acetate, as well as its metabolic origins in biological systems.

Chemical Structure and Properties

3-Mercaptohexyl acetate is the acetate ester of 3-mercaptohexan-1-ol. Its chemical structure consists of a six-carbon hexyl chain with a thiol (-SH) group at the third carbon and an acetate group (-OCOCH₃) at the first carbon.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 3-mercaptohexyl acetate is presented in the table below. These properties are crucial for its handling, analysis, and application in various fields.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆O₂S | [2][3] |

| Molecular Weight | 176.28 g/mol | [1] |

| CAS Number | 136954-20-6 | [2][3] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | Approximately 186 - 240 °C at 760 mmHg | [4] |

| Density | Approximately 0.991 - 0.996 g/cm³ at 25 °C | [1][4] |

| Refractive Index | Approximately 1.462 - 1.472 at 20 °C | [1][4] |

| Flash Point | Approximately 73 °C (163.4 °F) | [5] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and organic solvents | [1] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 3-mercaptohexyl acetate.

-

Mass Spectrometry (MS): The electron ionization mass spectrum of 3-mercaptohexyl acetate is available in the NIST WebBook.[2][3]

Organoleptic Properties

3-Mercaptohexyl acetate is a potent aroma compound with a low odor threshold. Its sensory profile is complex and contributes significantly to the "tropical" and "fruity" notes in many products.

-

Odor: Described as tropical, fruity (passion fruit, grapefruit, guava), with green and sulfurous notes.[4]

-

Taste: Characterized by sulfurous, fruity, and savory meaty notes with a tropical fruit aftertaste.

Synthesis and Reactions

The synthesis of 3-mercaptohexyl acetate can be achieved through several routes, most commonly involving the acetylation of 3-mercaptohexan-1-ol.

Representative Synthesis Protocol: Acetylation of 3-Mercaptohexan-1-ol

Disclaimer: This is a representative protocol and should be adapted and optimized under appropriate laboratory safety conditions.

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-mercaptohexan-1-ol in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of an acetylating agent (e.g., acetyl chloride) dropwise to the stirred solution.

-

Add an equimolar amount of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to the reaction mixture to scavenge the generated acid.

-

Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude 3-mercaptohexyl acetate by column chromatography or distillation under reduced pressure.

Metabolic Pathway in Wine Fermentation

3-Mercaptohexyl acetate is not typically present in grape juice but is formed during alcoholic fermentation by the yeast Saccharomyces cerevisiae. It is a secondary metabolite derived from odorless precursors present in the grape must. The formation of 3-mercaptohexyl acetate is a multi-step process involving several key enzymatic reactions.

The pathway begins with the Michael addition of glutathione (B108866) to (E)-2-hexenal, a C6 aldehyde formed from the oxidation of lipids in the grape. This is followed by enzymatic cleavage of the glutathione conjugate and reduction of the aldehyde to an alcohol, resulting in the formation of 3-mercaptohexan-1-ol. The final step is the esterification of 3-mercaptohexan-1-ol with acetyl-CoA, catalyzed by alcohol acetyltransferases.

Experimental Protocols

Analysis of 3-Mercaptohexyl Acetate in Wine by GC-MS

The quantification of 3-mercaptohexyl acetate in a complex matrix like wine requires a sensitive and selective analytical method, typically Gas Chromatography coupled with Mass Spectrometry (GC-MS). Due to its low concentration, a pre-concentration step is usually necessary. Headspace Solid-Phase Microextraction (HS-SPME) is a common technique for this purpose.

Objective: To quantify the concentration of 3-mercaptohexyl acetate in a wine sample.

Materials:

-

Wine sample

-

Sodium chloride

-

Internal standard (e.g., a deuterated analog of 3-mercaptohexyl acetate)

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with magnetic screw caps (B75204) and septa

-

Heater-stirrer or water bath

-

GC-MS system with a suitable capillary column (e.g., polar or mid-polar)

Procedure:

-

Sample Preparation:

-

Pipette 10 mL of the wine sample into a 20 mL headspace vial.

-

Add a known amount of the internal standard.

-

Add sodium chloride (e.g., 3 g) to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

-

Immediately seal the vial with the screw cap.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heater-stirrer or water bath set to a specific temperature (e.g., 40-60 °C) and allow it to equilibrate for a set time (e.g., 15 minutes) with gentle agitation.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) while maintaining the temperature and agitation.

-

After extraction, retract the fiber into the needle.

-

-

GC-MS Analysis:

-

Immediately insert the SPME fiber into the hot injector of the GC-MS, which is operated in splitless mode to ensure the complete transfer of analytes onto the column.

-

Desorb the analytes from the fiber at a high temperature (e.g., 250 °C) for a few minutes.

-

Start the GC temperature program to separate the compounds. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions of 3-mercaptohexyl acetate and the internal standard.

-

-

Quantification:

-

Create a calibration curve using standard solutions of 3-mercaptohexyl acetate of known concentrations, prepared in a model wine solution and subjected to the same HS-SPME-GC-MS procedure.

-

Calculate the concentration of 3-mercaptohexyl acetate in the wine sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Applications

The primary application of 3-mercaptohexyl acetate is in the flavor and fragrance industry .[4] Its intense tropical and fruity aroma makes it a valuable component in the creation of flavor profiles for a wide range of products, including:

-

Beverages: Enhancing the fruity and tropical notes in wines, fruit juices, and other drinks.

-

Food Products: Used in the formulation of fruit-flavored confectionery, dairy products, and desserts.

-

Fragrances: Incorporated into perfumes and personal care products to impart exotic and fruity scents.

Safety and Handling

3-Mercaptohexyl acetate is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting.

-

General Handling: Use in a well-ventilated area and avoid breathing vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Hazards: May cause skin and eye irritation. It is also a combustible liquid.

Always refer to the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.

Conclusion

3-Mercaptohexyl acetate is a key aroma compound with a significant impact on the sensory qualities of various food and beverage products. Understanding its chemical properties, synthesis, and metabolic pathways is crucial for researchers and professionals in the fields of food science, oenology, and flavor chemistry. The analytical methods outlined in this guide provide a framework for its accurate quantification, enabling better control and optimization of its formation and contribution to the final product's aroma profile.

References

- 1. researchgate.net [researchgate.net]

- 2. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. rsc.org [rsc.org]

- 6. Stereochemical course of the generation of 3-mercaptohexanal and 3-mercaptohexanol by beta-lyase-catalyzed cleavage of cysteine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Mercaptohexyl Acetate: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptohexyl acetate (B1210297) is a volatile sulfur-containing organic compound recognized for its significant contribution to the aroma of various fruits, most notably passion fruit, and beverages like wine.[1] Its potent and distinct tropical fruit aroma makes it a valuable ingredient in the flavor and fragrance industry. This technical guide provides an in-depth overview of 3-Mercaptohexyl acetate, covering its chemical identity, physicochemical properties, synthesis, and analytical methodologies.

Chemical Identity

-

CAS Number: 136954-20-6[2]

-

Synonyms:

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-Mercaptohexyl acetate.

| Property | Value | Reference |

| Molecular Formula | C8H16O2S | [3] |

| Molecular Weight | 176.28 g/mol | [2] |

| Appearance | Colorless clear liquid | [3] |

| Boiling Point | 186.00 °C @ 760.00 mm Hg | [4] |

| Flash Point | 214.00 °F (101.11 °C) | [4] |

| Density | 0.991 to 0.996 g/cm³ @ 25°C | [4] |

| Refractive Index | 1.462 to 1.472 @ 20°C | [4] |

| Water Solubility | 284.5 mg/L @ 25 °C (estimated) | [3][4] |

| logP (o/w) | 2.539 (estimated) | [4] |

Olfactory and Gustatory Profile

3-Mercaptohexyl acetate is characterized by a powerful and complex aroma profile.

-

Odor Description: At a 0.1% solution in dipropylene glycol, it is described as having floral, fruity, pear, tropical passion fruit, blackberry, raspberry, and black currant bud notes.[4]

-

Taste Description: It imparts a sulfurous, tropical fruit, passion fruit, black currant bud, roasted, meaty, and onion-like taste.[4]

-

Odor Threshold: 0.10 ng/L in air.[1]

-

Flavor Perception Threshold: 0.009 ppb in a 12% alcohol/water solution.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Mercaptohexyl Acetate via Esterification

This protocol describes the chemical synthesis of 3-Mercaptohexyl acetate from its precursor, 3-mercaptohexan-1-ol.

Materials:

-

3-Mercaptohexan-1-ol

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous pyridine (B92270) (or other suitable base)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-mercaptohexan-1-ol in anhydrous diethyl ether.

-

Add an equimolar amount of anhydrous pyridine to the solution.

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add an equimolar amount of acetyl chloride dropwise from a dropping funnel to the cooled solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution to neutralize any excess acid, followed by brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude 3-Mercaptohexyl acetate.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Analysis of 3-Mercaptohexyl Acetate in Wine using HS-SPME-GC-MS

This protocol outlines a method for the extraction and quantification of 3-Mercaptohexyl acetate in a wine matrix using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Materials and Equipment:

-

20-mL headspace vials with PTFE-faced septa

-

SPME fiber assembly (e.g., 2-cm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))

-

SPME autosampler and holder

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Sodium chloride (NaCl)

-

Internal standard (e.g., deuterated 3-Mercaptohexyl acetate or a compound with similar chemical properties)

-

Wine sample

Procedure:

-

Sample Preparation:

-

Pipette 10 mL of the wine sample into a 20-mL headspace vial.

-

Add 3 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

-

Spike the sample with a known concentration of the internal standard.

-

Immediately seal the vial with a screw cap containing a PTFE-faced septum.

-

-

HS-SPME Extraction:

-

GC-MS Analysis:

-

After extraction, the SPME fiber is automatically retracted and inserted into the heated injector of the GC-MS system.

-

Desorb the analytes from the fiber at a temperature of approximately 250°C for a suitable time (e.g., 5 minutes) in splitless mode.

-

GC Parameters (Example):

-

Column: A suitable capillary column for volatile compound analysis (e.g., VF-5ms, 60 m x 0.25 mm I.D., 0.25 µm film thickness).

-

Oven Temperature Program: Start at 35°C for 5 minutes, then ramp at 3°C/min to 240°C and hold for 5 minutes.[6]

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 200°C.[6]

-

Acquisition Mode: Scan mode (e.g., m/z 29-350) for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.

-

-

-

Data Analysis:

-

Identify 3-Mercaptohexyl acetate based on its retention time and mass spectrum.

-

Quantify the concentration of 3-Mercaptohexyl acetate by comparing its peak area to that of the internal standard and using a calibration curve.

-

Visualizations

Biosynthetic Pathway of 3-Mercaptohexan-1-ol in Passion Fruit

The following diagram illustrates a simplified proposed biosynthetic pathway for the formation of 3-mercaptohexan-1-ol, the direct precursor to 3-Mercaptohexyl acetate, in passion fruit. The formation of 3-Mercaptohexyl acetate itself occurs through the subsequent esterification of 3-mercaptohexan-1-ol, a reaction catalyzed by alcohol acyltransferases (AATs).

References

The Tropical Signature: A Technical Guide to 3-Mercaptohexyl Acetate in Fruits

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of 3-mercaptohexyl acetate (B1210297) (3-MHA), a potent aroma compound, in various fruits. Renowned for its characteristic tropical, passion fruit, and grapefruit notes, 3-MHA plays a crucial role in the sensory profile of many fruits, even at trace concentrations. This document provides a comprehensive overview of its quantitative distribution, the analytical methodologies for its detection, and the biosynthetic pathways leading to its formation in plants.

Quantitative Occurrence of 3-Mercaptohexyl Acetate in Fruits

3-Mercaptohexyl acetate is a volatile sulfur compound that contributes significantly to the aroma of a variety of tropical and subtropical fruits. Its concentration can vary widely depending on the fruit species, cultivar, ripeness, and processing methods. The following table summarizes the available quantitative data for 3-MHA and its direct precursor, 3-mercaptohexan-1-ol (3-MH), in several fruits. It is important to note that much of the existing research has focused on wine, given the compound's importance to the aroma of certain grape varietals like Sauvignon blanc. Data for fresh fruit, particularly for 3-MHA, is more limited.

| Fruit | Matrix | Compound | Concentration | Reference(s) |

| Passion Fruit (Passiflora edulis) | Wine | 3-Mercaptohexyl acetate (3-MHA) | 1 - 5 µg/L | |

| Wine | 3-Mercaptohexan-1-ol (3-MH) | 5 - 20 µg/L | ||

| Pink Guava (Psidium guajava L.) | Fresh Fruit | 3-Mercaptohexyl acetate (3-MHA) | Present, key aroma compound | |

| Fresh Fruit | 3-Mercaptohexan-1-ol (3-MH) | Present, key aroma compound | ||

| Grapefruit (Citrus paradisi) | Juice | 3-Mercaptohexan-1-ol (3-MH) | Present, contributes to aroma | |

| Grapes (Vitis vinifera var. Sauvignon blanc) | Wine | 3-Mercaptohexyl acetate (3-MHA) | 395 - 516 ng/L (average) | |

| Wine | 3-Mercaptohexan-1-ol (3-MH) | 3786 - 7080 ng/L (average) |

Note: The odor threshold for 3-MHA is remarkably low, around 4.2 ng/L in water, highlighting its potent contribution to the overall fruit aroma even at minute concentrations.

Experimental Protocols for the Analysis of 3-Mercaptohexyl Acetate

The analysis of volatile sulfur compounds like 3-MHA in complex fruit matrices presents analytical challenges due to their low concentrations and high reactivity. Several sophisticated analytical techniques have been developed for their extraction, identification, and quantification.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used, solvent-free method for the extraction and analysis of volatile and semi-volatile compounds from food matrices.

Methodology:

-

Sample Preparation: A known weight of the homogenized fruit pulp or juice is placed in a sealed vial. To enhance the release of volatile compounds, the ionic strength of the sample can be increased by adding sodium chloride (e.g., 5% w/v).

-

Extraction: A solid-phase microextraction (SPME) fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace above the sample. The vial is typically incubated at a controlled temperature (e.g., 42°C) for a specific duration (e.g., 30 minutes) with agitation to facilitate the partitioning of analytes from the sample matrix to the headspace and their subsequent adsorption onto the fiber.

-

Desorption and Analysis: The SPME fiber is then retracted and inserted into the heated injection port of a gas chromatograph (GC), where the adsorbed volatile compounds are thermally desorbed. The analytes are separated on a capillary column (e.g., DB-5) and subsequently identified and quantified by a mass spectrometer (MS).

Workflow for HS-SPME-GC-MS Analysis:

Stable Isotope Dilution Assay (SIDA) with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For highly accurate quantification, stable isotope dilution analysis is the method of choice. This technique involves the use of a known amount of an isotopically labeled internal standard of the analyte of interest.

Methodology:

-

Internal Standard Spiking: A known amount of a stable isotope-labeled analog of 3-MHA (e.g., d3-3-mercaptohexyl acetate) is added to the fruit sample at the beginning of the extraction process.

-

Extraction: The sample is subjected to an extraction procedure, such as liquid-liquid extraction or solid-phase extraction, to isolate the analytes.

-

Derivatization (Optional but common for thiols): To improve chromatographic separation and detection sensitivity, the thiol group may be derivatized.

-

Analysis: The extract is analyzed by HPLC-MS/MS. The analytes are separated by liquid chromatography and then detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the signal intensity of the native analyte to its labeled internal standard is used for quantification, which corrects for any analyte loss during sample preparation and instrumental analysis.

Biosynthesis of 3-Mercaptohexyl Acetate in Fruits

The formation of 3-MHA in fruits is a multi-step enzymatic process that begins with precursors derived from primary metabolism. The key steps involve the formation of a non-volatile, sulfur-containing precursor, its enzymatic cleavage to release the volatile thiol 3-mercaptohexan-1-ol (3-MH), and the subsequent esterification to form 3-MHA.

The proposed biosynthetic pathway is as follows:

-

Formation of Cysteine and Glutathione (B108866) Conjugates: The initial step is believed to be the conjugation of (E)-2-hexenal, a C6 aldehyde formed from the lipoxygenase (LOX) pathway, with the amino acid L-cysteine or the tripeptide glutathione (GSH). This reaction forms non-volatile S-conjugate precursors.

-

Enzymatic Cleavage: These non-volatile precursors are then cleaved by specific enzymes, such as β-lyases, to release the free thiol, 3-mercaptohexan-1-ol (3-MH). In the case of the glutathione conjugate, it is first broken down to the cysteine conjugate before cleavage.

-

Esterification: Finally, 3-MH is esterified with acetyl-CoA in a reaction catalyzed by an alcohol acyltransferase (AAT) enzyme to produce the highly aromatic 3-mercaptohexyl acetate.

Proposed Biosynthetic Pathway of 3-Mercaptohexyl Acetate:

This guide provides a foundational understanding of the occurrence, analysis, and biosynthesis of 3-mercaptohexyl acetate in fruits. Further research is warranted to expand the quantitative data across a broader range of fruits and to fully elucidate the enzymatic and regulatory mechanisms governing its formation. Such knowledge will be invaluable for the food and beverage industry in optimizing flavor profiles and for researchers exploring the diverse roles of secondary metabolites in plants.

The Discovery of 3-Mercaptohexyl Acetate in Passion Fruit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, analysis, and biosynthesis of 3-Mercaptohexyl acetate (B1210297) (3-MHA), a key aroma compound in passion fruit (Passiflora edulis). This document details the analytical methodologies for its identification and quantification, summarizes the available quantitative data, and illustrates its biosynthetic pathway.

Introduction: The Aromatic Signature of Passion Fruit

The characteristic tropical and sulfury aroma of passion fruit is a complex blend of numerous volatile organic compounds. Among these, sulfur-containing compounds, despite their low concentrations, play a pivotal role in defining the fruit's unique sensory profile. 3-Mercaptohexyl acetate is a potent sulfur-containing volatile that significantly contributes to the passion fruit aroma, often described with notes of boxwood, passion fruit, and blackcurrant. Its presence, along with its precursor 3-mercaptohexan-1-ol (3MH), is crucial for the authentic passion fruit flavor.

Quantitative Data on Key Sulfur Compounds

Quantitative data for 3-Mercaptohexyl acetate and related sulfur compounds in fresh passion fruit are limited in publicly available literature. The majority of quantitative analyses have been performed on passion fruit wine, which may have a different volatile profile due to fermentation. The following table summarizes the available data for key sulfur odorants in passion fruit wine, providing a comparative framework.

| Compound | Synonyms | Concentration in Passion Fruit Wine (µg/L) | Odor Threshold in Water (ng/L) | Odor Activity Value (OAV) | Sensory Description |

| 3-Mercaptohexan-1-ol (3MH) | 3-Sulfanylhexan-1-ol | 5 - 20 | 60 | ~83 - 333 | Grapefruit, passion fruit, guava-like |

| 3-Mercaptohexyl Acetate (3MHA) | Acetic acid 3-sulfanylhexyl ester | 1 - 5 | 4.2 | ~238 - 1190 | Boxwood, passion fruit, blackcurrant |

Note: The Odor Activity Value (OAV) is calculated as the ratio of the concentration to the odor threshold. An OAV greater than 1 indicates that the compound likely contributes to the overall aroma. The high OAV for 3MHA in passion fruit wine strongly suggests its importance to the passion fruit aroma complex.

Experimental Protocols for Analysis

The identification and quantification of potent, low-concentration sulfur odorants like 3-MHA in a complex matrix such as passion fruit require sensitive and specialized analytical techniques. The following section outlines the key experimental methodologies cited in the literature.

Sample Preparation: Isolation of Volatile Compounds

3.1.1. Solvent-Assisted Flavour Evaporation (SAFE)

This technique is a form of high-vacuum distillation that allows for the gentle isolation of volatile and semi-volatile compounds from a food matrix at low temperatures, minimizing the formation of artifacts.

-

Protocol:

-

Homogenize a known quantity of fresh passion fruit pulp with an internal standard (e.g., a deuterated analog of the analyte for stable isotope dilution assay) in a cooled blender.

-

Dilute the homogenate with distilled water.

-

Subject the diluted homogenate to high-vacuum distillation using a SAFE apparatus.

-

The volatile fraction is condensed in a cold trap (e.g., using liquid nitrogen).

-

The aqueous distillate is then extracted with a suitable organic solvent (e.g., dichloromethane).

-

The organic extract is carefully dried (e.g., over anhydrous sodium sulfate) and concentrated to a small volume before analysis.

-

3.1.2. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile compounds partition into the stationary phase and are then thermally desorbed into the gas chromatograph.

-

Protocol:

-

Place a known amount of passion fruit pulp into a headspace vial.

-

Add a salt (e.g., NaCl) to increase the ionic strength and promote the release of volatiles.

-

Seal the vial and incubate at a controlled temperature (e.g., 40-60°C) for a specific time to allow for equilibration of the volatiles in the headspace.

-

Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.

-

Retract the fiber and introduce it into the hot injector of the GC for thermal desorption.

-

Instrumental Analysis: Gas Chromatography

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the separation and identification of volatile compounds. For the analysis of trace sulfur compounds, a sensitive mass spectrometer, often a triple quadrupole (MS/MS) or high-resolution mass spectrometer (HRMS), is employed.

-

Typical GC-MS Parameters:

-

Column: A polar capillary column (e.g., DB-WAX or equivalent) is typically used for the separation of volatile sulfur compounds.

-

Injector: Splitless or on-column injection is preferred for trace analysis to maximize the transfer of analytes to the column.

-

Oven Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 40°C and ramp up to 230-250°C.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used to enhance sensitivity and selectivity.

-

3.2.2. Gas Chromatography-Olfactometry (GC-O)

GC-O combines instrumental analysis with human sensory perception. The effluent from the GC column is split between a chemical detector (like an MS or FID) and a sniffing port, allowing a trained panelist to detect and describe the odor of each eluting compound.

-

Procedure:

-

The GC separation is performed as described for GC-MS.

-

The column effluent is split, with one portion directed to the MS or FID and the other to a heated sniffing port.

-

A trained sensory panelist sniffs the effluent and records the time, intensity, and description of any detected odors.

-

The olfactometry data is then correlated with the chromatographic and mass spectrometric data to identify the odor-active compounds.

-

Biosynthesis of 3-Mercaptohexyl Acetate in Passion Fruit

The formation of 3-MHA in passion fruit occurs in two main stages: the biosynthesis of its precursor, 3-mercaptohexan-1-ol (3MH), from non-volatile precursors, followed by the esterification of 3MH.

The biosynthesis of 3MH begins with the formation of non-volatile S-glutathionylated and S-cysteinylated precursors. These precursors are formed from the reaction of (E)-2-hexenal, a C6-aldehyde derived from the enzymatic oxidation of fatty acids, with glutathione (B108866) (GSH) and subsequently cysteine. The plant's metabolic processes then cleave these non-volatile precursors to release the free, volatile thiol, 3MH. Finally, 3MH is esterified, likely catalyzed by an alcohol acyltransferase (AAT), to form the more potent aroma compound, 3-MHA.

Caption: Proposed biosynthetic pathway of 3-Mercaptohexyl acetate in passion fruit.

Experimental Workflow and Logical Relationships

The overall process for the discovery and analysis of 3-MHA in passion fruit involves a series of interconnected steps, from sample collection to data interpretation.

Caption: General experimental workflow for the analysis of 3-MHA in passion fruit.

Conclusion

3-Mercaptohexyl acetate is a vital contributor to the desirable and distinctive aroma of passion fruit. Its discovery and characterization have been made possible through the application of advanced analytical techniques such as GC-MS and GC-O. While quantitative data in fresh passion fruit remains an area for further research, the information available from passion fruit wine highlights its significance. Understanding the biosynthetic pathway of 3-MHA and other key aroma compounds can provide valuable insights for fruit breeding programs and the food and beverage industry to enhance the flavor profiles of their products. Further research focusing on the quantification of 3-MHA in different passion fruit varieties and at various stages of ripeness will be crucial for a more complete understanding of its role in passion fruit aroma.

The intricate pathway of 3-Mercaptohexyl Acetate Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 3-mercaptohexyl acetate (B1210297) (3-MHA) in plants. 3-MHA is a volatile thiol that contributes significantly to the aromatic profile of many fruits and beverages, most notably wine. Understanding its biosynthetic pathway is of great interest for applications in the food and beverage industry, as well as for researchers in plant biochemistry and drug development exploring sulfur-containing compounds. This document details the enzymatic steps, precursor molecules, and experimental protocols for the analysis of this important secondary metabolite.

The Biosynthetic Pathway of 3-Mercaptohexyl Acetate

The formation of 3-MHA in plants is a multi-step process that begins with the lipoxygenase (LOX) pathway and involves a series of enzymatic conversions. The pathway can be broadly divided into three main stages: the formation of the C6 aldehyde precursor, the introduction of the thiol group, and the final acetylation.

Stage 1: Formation of (E)-2-Hexenal from Linolenic Acid

The biosynthesis is initiated from polyunsaturated fatty acids, primarily linolenic acid, which is abundant in plant tissues.

-

Lipoxygenase (LOX) Action: Linolenic acid is oxygenated by 13-lipoxygenase (13-LOX) to form 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT). This reaction introduces a hydroperoxide group at the 13th carbon of the fatty acid chain.[1][2][3]

-

Hydroperoxide Lyase (HPL) Cleavage: The unstable 13-HPOT is then cleaved by hydroperoxide lyase (HPL) to produce (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid.[1][2][3]

-

Isomerization: (Z)-3-hexenal can then be isomerized to the more stable (E)-2-hexenal.[4]

Stage 2: Formation of 3-Mercaptohexan-1-ol (3-MH)

The introduction of the sulfur-containing functional group is a critical phase in the pathway.

-

Glutathione (B108866) Conjugation: (E)-2-hexenal, an electrophilic compound, reacts with the tripeptide glutathione (GSH) in a Michael addition reaction. This conjugation is catalyzed by glutathione S-transferase (GST) to form the glutathione conjugate, S-3-(hexan-1-ol)-glutathione (GSH-3MH).[5]

-

Conversion to Cysteine Conjugate: The GSH-3MH is then catabolized to the corresponding cysteine conjugate, S-3-(hexan-1-ol)-L-cysteine (Cys-3MH). This process involves the sequential removal of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety.

-

Release of the Free Thiol: The non-volatile Cys-3MH serves as the direct precursor to the free thiol. A specific plant enzyme, a carbon-sulfur β-lyase (C-S lyase), cleaves the C-S bond in Cys-3MH to release 3-mercaptohexan-1-ol (3-MH), along with pyruvate (B1213749) and ammonia.[5][6]

Stage 3: Acetylation to 3-Mercaptohexyl Acetate (3-MHA)

The final step in the pathway is the esterification of 3-MH.

-

Alcohol Acyltransferase (AAT) Activity: The volatile alcohol, 3-MH, is acetylated by an alcohol acyltransferase (AAT) using acetyl-CoA as the acyl donor. This enzymatic reaction results in the formation of 3-mercaptohexyl acetate (3-MHA), the final aroma compound.

The overall biosynthetic pathway is depicted in the following diagram:

Quantitative Data

The efficiency of the biosynthetic pathway is determined by the kinetic properties of the involved enzymes and the concentration of precursors. The following tables summarize available quantitative data.

Table 1: Kinetic Parameters of Key Enzymes in 3-MHA Biosynthesis

| Enzyme | Substrate | Plant Source | Km | Vmax | Reference |

| Lipoxygenase (LOX) | Linolenic Acid | Mung Bean | 135.5 µM | - | [7] |

| Lipoxygenase (LOX) | Linoleic Acid | Mung Bean | 79.79 µM | - | [7] |

| Lipoxygenase (LOX) | Linoleic Acid | Soybean | 7.7 µM (Kps) | - | [6] |

| Hydroperoxide Lyase (HPL) | 13(S)-Hydroperoxy-linolenic acid | Soybean | - | - | [8][9] |

| Glutathione S-Transferase (GST) | (E)-2-Hexenal | Vitis vinifera | - | - | [10] |

| Carbon-Sulfur Lyase | S-alkylcysteine conjugates | Arabidopsis thaliana | 0.5-4 mM (for L-cystine) | - | [11][12] |

| Alcohol Acyltransferase (AAT) | 3-Mercaptohexan-1-ol | - | - | - | - |

Note: Specific kinetic data for some enzymes with the exact substrates in this pathway are limited in the literature and require further investigation.

Table 2: Concentration of 3-MHA Precursors in Sauvignon Blanc Grapes

| Compound | Concentration Range | Tissue | Reference |

| S-3-(hexan-1-ol)-L-cysteine (Cys-3MH) | Doubled within 8h of storage | Berries | [13] |

| S-3-(hexan-1-ol)-glutathione (GSH-3MH) | Increased 1.5 times after 30h storage | Berries | [13] |

| (E)-2-Hexenal | Decreased during storage | Berries | [13] |

| 3-Mercaptohexan-1-ol (3-MH) | - | - | [3][14] |

| 3-Mercaptohexyl Acetate (3-MHA) | - | - | [3][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 3-MHA biosynthesis.

Glutathione S-Transferase (GST) Activity Assay

This protocol describes a general method for measuring GST activity using a model substrate, 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). For specific analysis with (E)-2-hexenal, the substrate would be replaced, and the detection method might need to be adapted (e.g., using HPLC-MS to monitor product formation).

Materials:

-

100 mM Potassium phosphate (B84403) buffer, pH 6.5

-

100 mM Reduced Glutathione (GSH) solution

-

100 mM 1-chloro-2,4-dinitrobenzene (CDNB) in ethanol

-

Plant protein extract

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare Assay Cocktail: For each reaction, mix 980 µL of 100 mM potassium phosphate buffer (pH 6.5), 10 µL of 100 mM GSH, and 10 µL of 100 mM CDNB.[15][16][17]

-

Sample Preparation: Prepare the plant protein extract in a suitable buffer (e.g., the assay buffer).

-

Reaction Initiation: In a cuvette or well, add 900 µL of the assay cocktail and 100 µL of the plant protein extract. For a blank, add 100 µL of the extraction buffer instead of the protein extract.

-

Measurement: Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., for 5 minutes). The rate of absorbance increase is proportional to the GST activity.[15][16][17]

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of the product, S-(2,4-dinitrophenyl)glutathione (ε = 9.6 mM⁻¹ cm⁻¹).

Carbon-Sulfur Lyase Activity Assay

This assay measures the activity of C-S lyase by quantifying the pyruvate produced from the cleavage of a cysteine-S-conjugate.

Materials:

-

100 mM Potassium phosphate buffer, pH 7.4

-

Cysteine-S-conjugate substrate (e.g., S-(2-benzothiazolyl)-L-cysteine or a custom-synthesized Cys-3MH)

-

Plant protein extract

-

2,4-Dinitrophenylhydrazine (DNPH) solution

-

Sodium hydroxide (B78521) (NaOH) solution

-

Spectrophotometer

Procedure:

-

Enzymatic Reaction: In a reaction tube, combine the plant protein extract, the cysteine-S-conjugate substrate, and the potassium phosphate buffer. Incubate at a controlled temperature (e.g., 37°C) for a specific time.[2][18]

-

Reaction Termination and Derivatization: Stop the reaction by adding a solution of DNPH in HCl. This will react with the pyruvate produced to form a colored phenylhydrazone.

-

Color Development: Add NaOH to the mixture to develop the color.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 520 nm) using a spectrophotometer.

-

Quantification: Determine the amount of pyruvate produced by comparing the absorbance to a standard curve prepared with known concentrations of pyruvate.

Alcohol Acyltransferase (AAT) Activity Assay

This protocol outlines a general method for measuring AAT activity.

Materials:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Acetyl-CoA

-

Alcohol substrate (3-Mercaptohexan-1-ol)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Plant protein extract

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the assay buffer, acetyl-CoA, and the alcohol substrate.

-

Enzyme Addition: Add the plant protein extract to initiate the reaction. The AAT will catalyze the transfer of the acetyl group from acetyl-CoA to the alcohol, releasing Coenzyme A (CoA-SH).[19][20]

-

Detection: The released CoA-SH reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which is a yellow-colored compound.

-

Measurement: Monitor the increase in absorbance at 412 nm over time. The rate of absorbance increase is proportional to the AAT activity.[20]

GC-MS Analysis of 3-Mercaptohexyl Acetate

This protocol describes a headspace solid-phase microextraction (HS-SPME) method for the analysis of 3-MHA in plant samples.

Materials:

-

Plant material (e.g., grape berries)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber (e.g., DVB/CAR/PDMS)

-

Sodium chloride (NaCl)

-

Internal standard (e.g., a deuterated analog of 3-MHA)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Homogenize a known amount of the plant material. Place the homogenate into a headspace vial. Add a saturated solution of NaCl to enhance the volatility of the analytes. Spike the sample with a known amount of the internal standard.[21][22][23]

-

Headspace Extraction: Seal the vial and place it in a heated agitator (e.g., at 40°C). Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.[21][22][23]

-

Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot injection port of the GC-MS. The analytes will be thermally desorbed from the fiber onto the GC column.

-

GC Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compounds. A typical program might start at 40°C and ramp up to 250°C.[21]

-

MS Detection: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Regulatory Aspects

The biosynthesis of 3-MHA is subject to complex regulation at the genetic level. The expression of genes encoding the key enzymes in the pathway, such as lipoxygenases and alcohol acyltransferases, can be influenced by various factors including plant development, environmental stress, and hormone signaling.[24][25][26][27][28] For example, in grapevines, the expression of certain VvLOX genes is developmentally regulated and can be induced by pathogens. Similarly, the expression of AAT genes is often tissue-specific and developmentally controlled, peaking during fruit ripening. Further research into the transcription factors and signaling pathways that regulate these genes will provide a more complete understanding of how plants control the production of this important aroma compound.

This technical guide provides a foundational understanding of the biosynthesis of 3-mercaptohexyl acetate in plants. The provided protocols and data serve as a valuable resource for researchers aiming to investigate this pathway further and explore its potential applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Measurement of cysteine S-conjugate β-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concentrations of the Volatile Thiol 3-Mercaptohexanol in Sauvignon blanc Wines: No Correlation with Juice Precursors | Semantic Scholar [semanticscholar.org]

- 4. [Kinetic mechanisms of linoleic acid oxidation by 5-lipoxygenase from Solanum tuberosum L] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microbial β C-S Lyases: Enzymes with Multifaceted Roles in Flavor Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic analysis of the action of soybean lipoxygenase on linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification and characterization of lipoxygenase from mung bean (Vigna radiata L.) germinating seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of a C-5,13-Cleaving Enzyme of 13(S)-Hydroperoxide of Linolenic Acid by Soybean Seed - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Chemical Reaction of Glutathione and trans-2-Hexenal in Grape Juice Media To Form Wine Aroma Precursors: The Impact of pH, Temperature, and Sulfur Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Effects on 3-mercaptohexan-1-ol precursor concentrations from prolonged storage of Sauvignon blanc grapes prior to crushing and pressing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 3hbiomedical.com [3hbiomedical.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]

- 18. Methods for measuring cysteine S-conjugate β-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biochemical acyltransferase assay [bio-protocol.org]

- 20. biorxiv.org [biorxiv.org]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. gcms.labrulez.com [gcms.labrulez.com]

- 24. researchgate.net [researchgate.net]

- 25. Integrative analysis of grapevine (Vitis vinifera L) transcriptome reveals regulatory network for Chardonnay quality formation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Graft union formation in grapevine induces transcriptional changes related to cell wall modification, wounding, hormone signalling, and secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Transcriptional regulation of anthocyanin biosynthesis in ripening fruits of grapevine under seasonal water deficit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | Transcriptional profiling of two muscadine grape cultivars “Carlos” and “Noble” to reveal new genes, gene regulatory networks, and pathways that involved in grape berry ripening [frontiersin.org]

The Genesis of Tropical Aromas: A Technical Guide to the Precursors of 3-Mercaptohexyl Acetate in Grape Juice

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of one of the most significant contributors to the desirable tropical fruit aromas in wine: 3-mercaptohexyl acetate (B1210297) (3MHA). While 3MHA itself is formed during fermentation, its genesis lies in a complex interplay of non-volatile precursors present in the grape juice. Understanding the identity, biosynthesis, and quantification of these precursors is paramount for controlling and enhancing the aromatic profile of wine. This document provides a comprehensive overview of the key precursors, their formation pathways, detailed analytical methodologies, and a summary of their prevalence in various grape varieties.

The Key Precursors of 3-Mercaptohexan-1-ol (3MH), the Direct Precursor to 3MHA

The primary aroma compound, 3-mercaptohexyl acetate (3MHA), is an ester formed during alcoholic fermentation from its direct precursor, 3-mercaptohexan-1-ol (3MH). The concentration of 3MH in wine is directly related to the pool of its non-volatile, odorless precursors present in the grape must. The most well-established and abundant of these precursors are S-conjugates of 3MH with the amino acids cysteine and glutathione (B108866).

-

S-3-(hexan-1-ol)-L-cysteine (Cys-3MH): This cysteine conjugate is considered a direct precursor that can be cleaved by yeast enzymes (β-lyases) during fermentation to release the volatile 3MH.[1]

-

S-3-(hexan-1-ol)-L-glutathione (Glut-3MH): This glutathione conjugate is typically found in higher concentrations in grape juice than Cys-3MH.[2][3] It is considered a "pro-precursor" as it is first metabolized by yeast to Cys-3MH before the final release of 3MH.[4][5]

-

S-3-(hexan-1-ol)-L-cysteinylglycine (CysGly-3MH): This dipeptide is an intermediate in the breakdown of Glut-3MH to Cys-3MH.[6]

-

S-3-(hexanal)-glutathione (G-3SHal): This glutathionylated aldehyde has been identified as an early precursor, formed from the reaction of (E)-2-hexenal and glutathione.[3][7]

Recent research has also highlighted the significant role of C6 compounds, derived from the enzymatic oxidation of fatty acids in grapes, as initial building blocks for these precursors.

-

(E)-2-hexenal: This unsaturated aldehyde is a key substrate for the formation of Glut-3MH through conjugation with glutathione.[1][8]

-

(E)-2-hexen-1-ol: This alcohol can be interconverted with (E)-2-hexenal and also serves as a potent source for the formation of 3MH precursors.[1]

Biosynthesis of 3MH Precursors in Grapes

The formation of 3MH precursors is a multi-step process that begins with the breakdown of lipids in the grape berry, particularly upon cell damage during harvesting and processing. The key pathway involves the lipoxygenase (LOX) pathway, which generates C6 aldehydes and alcohols.

dot

Caption: Biosynthetic pathway of 3-mercaptohexyl acetate (3MHA) precursors in grapes.

The initial step is the enzymatic conjugation of (E)-2-hexenal with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs), to form S-3-(hexanal)-glutathione.[8] This intermediate is then reduced to yield Glut-3MH. Subsequently, a series of enzymatic cleavages by peptidases, such as γ-glutamyltranspeptidase, breaks down Glut-3MH into CysGly-3MH and finally to Cys-3MH.[4] These non-volatile precursors are then available for uptake and conversion by yeast during fermentation.

Quantitative Data of 3MH Precursors in Grape Juice

The concentration of 3MH precursors in grape juice is highly variable and depends on numerous factors, including grape variety, viticultural practices, ripeness level, and harvesting/processing conditions. Sauvignon Blanc is renowned for having particularly high levels of these precursors, contributing to its characteristic aromatic profile.[1][4] The following table summarizes typical concentration ranges of Glut-3MH and Cys-3MH found in the juice of various grape varieties.

| Grape Variety | Glut-3MH (µg/L) | Cys-3MH (µg/L) | Reference(s) |

| Sauvignon Blanc | 34 - 696 | 8 - 55 | [4][9] |

| Riesling | Generally lower than Sauvignon Blanc | Generally lower than Sauvignon Blanc | [4] |

| Chardonnay | Generally lower than Sauvignon Blanc | Generally lower than Sauvignon Blanc | [4] |

| Pinot Gris | Generally lower than Sauvignon Blanc | Generally lower than Sauvignon Blanc | [4] |

| Grillo | ~178 | ~9.4 | [10] |

| Interspecific Hybrids (e.g., Vidal) | 20 - 711 | 0.3 - 136 |

Note: These values represent a range from various studies and can be influenced by the specific analytical methods and sample handling procedures used.

Experimental Protocols for the Analysis of 3MH Precursors

The accurate quantification of 3MH precursors in grape juice is crucial for both research and quality control in winemaking. The gold standard method for this analysis is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), often employing stable isotope dilution analysis (SIDA) for enhanced accuracy and precision.[2][3]

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation protocol is essential to remove interfering matrix components from the grape juice and concentrate the target analytes.

dot

Caption: A typical solid-phase extraction (SPE) workflow for 3MH precursors.

Detailed Protocol:

-

Internal Standard Spiking: To a known volume of grape juice (e.g., 10 mL), add a precise amount of deuterated internal standards (e.g., d8-(R/S)-Cys-3MH and d9-(R/S)-Glut-3MH) to a final concentration of approximately 100 µg/L each.[3]

-

SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., Strata-X). Condition the cartridge by passing methanol (e.g., 5 mL) followed by deionized water (e.g., 5 mL).[10][11]

-

Sample Loading: Load the spiked grape juice sample onto the conditioned SPE cartridge at a slow flow rate.

-

Washing: Wash the cartridge with deionized water (e.g., 5 mL) to remove sugars and other polar interferences.

-

Elution: Elute the retained precursors with methanol (e.g., 2 mL).[3]

-

Concentration: Concentrate the eluate to a smaller volume (e.g., 0.5 mL) under a gentle stream of nitrogen gas before analysis.[3]

HPLC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard. For example:

-

Cys-3MH: m/z 236 → 119

-

Glut-3MH: m/z 407 → 272

-

The exact m/z values may vary slightly depending on the instrument and adducts formed.

-

Conclusion

The tropical fruit aromas characteristic of many world-class wines are not a matter of chance but are the result of a complex biosynthetic pathway that begins in the grape. The non-volatile precursors of 3-mercaptohexyl acetate, primarily Glut-3MH and Cys-3MH, are the key determinants of the final aromatic potential of the wine. A thorough understanding of their formation, combined with robust analytical methods for their quantification, provides researchers and winemakers with the tools to monitor and potentially manipulate the aromatic profile of grape juice and, consequently, the finished wine. Further research into the genetic and environmental factors that influence the accumulation of these precursors will continue to unlock the secrets behind the captivating aromas of wine.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of precursors to wine odorant 3-mercaptohexan-1-ol using HPLC-MS/MS: resolution and quantitation of diastereomers of 3-S-cysteinylhexan-1-ol and 3-S-glutathionylhexan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. infowine.com [infowine.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. New Precursors to 3-Sulfanylhexan-1-ol? Investigating the Keto–Enol Tautomerism of 3-S-Glutathionylhexanal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Environmental stress enhances biosynthesis of flavor precursors, S-3-(hexan-1-ol)-glutathione and S-3-(hexan-1-ol)-L-cysteine, in grapevine through glutathione S-transferase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. infowine.com [infowine.com]

- 11. air.unimi.it [air.unimi.it]

Role of 3-Mercaptohexyl acetate in tropical fruit aroma.

An In-depth Technical Guide to the Role of 3-Mercaptohexyl Acetate (B1210297) in Tropical Fruit Aroma

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Essence of the Tropics

3-Mercaptohexyl acetate (3-MHA) is a potent, sulfur-containing volatile organic compound that plays a pivotal role in the characteristic aroma of numerous tropical fruits. As an acetate ester of 3-mercaptohexanol (3-MH), this compound is classified as a varietal thiol, which are key impact odorants that define the unique sensory profiles of fruits like passion fruit, guava, and grapefruit.[1][2] Despite its typically low concentration, 3-MHA possesses an exceptionally low odor threshold, allowing it to exert a significant influence on the overall aroma bouquet.[3] Its aroma is often described with desirable notes of passion fruit, black currant, and guava, making it a molecule of great interest to the flavor, fragrance, and food science industries.[1][2][3] This guide provides a comprehensive technical overview of the sensory properties, biosynthesis, and analytical methodologies related to 3-MHA in tropical fruits.

Sensory Profile and Odor Thresholds

The sensory perception of 3-MHA is complex and multifaceted. At low concentrations, it imparts distinct tropical and fruity notes.[1] However, like many sulfur compounds, it can also present underlying sulfurous or savory characteristics.[3] The compound's potency is demonstrated by its extremely low detection thresholds, which vary based on the medium and the stereoisomer. The (3S)-(+)-enantiomer is generally considered more potent and is associated with a more herbaceous, boxwood-like aroma, while the (3R)-(-)-enantiomer is more reminiscent of passion fruit.[3]

Table 1: Sensory and Perception Thresholds of 3-Mercaptohexyl Acetate

| Parameter | Medium | (3R)-(-)-enantiomer | (3S)-(+)-enantiomer | Racemic/Unspecified |

| Odor Threshold | Air | 0.10 ng/L | 0.03 ng/L | - |

| Flavor Perception Threshold | 12% Alcohol/Water | 0.009 µg/L (ppb) | 0.0025 µg/L (ppb) | - |

| Perception Threshold | Wine | - | - | 4 ng/L |

| Odor Threshold | Water | - | - | 4.2 ng/L |

(Source: Data compiled from multiple studies[3][4])

Occurrence and Quantitative Data in Tropical Fruits

3-Mercaptohexyl acetate has been identified as a key aroma-active compound in several tropical fruits, most notably passion fruit and pink guava.[1][5][6] Its contribution to the overall aroma is often evaluated by calculating its Odor Activity Value (OAV), which is the ratio of its concentration to its odor threshold. An OAV greater than 1 suggests the compound is a significant contributor to the aroma.

In a seminal study on pink Colombian guavas (Psidium guajava L.), 3-MHA was identified as one of the most important aroma contributors, exhibiting a high Flavor Dilution (FD) factor and a high Odor Activity Value.[3][5][6] While the compound was quantified using precise stable isotope dilution assays, the specific concentration is not available in the published abstract.[3][6]

Table 2: Reported Concentrations of 3-Mercaptohexyl Acetate in Fruit-Related Matrices

| Fruit/Matrix | Scientific Name | Concentration | Method of Quantification |

| Pink Guava | Psidium guajava L. | High OAV; Not available in abstract | Stable Isotope Dilution Assay (SIDA) |

| Passion Fruit Wine | Passiflora edulis | 1 - 5 µg/L | Not specified in abstract |

(Source: Data compiled from multiple studies[3][6])

Biosynthesis of 3-Mercaptohexyl Acetate

3-MHA is not present in a volatile form in the intact fruit but is generated from non-volatile precursors during ripening or tissue disruption. The biosynthetic pathway begins with the lipid degradation product (E)-2-hexenal. This aldehyde undergoes conjugation with the tripeptide glutathione (B108866) (GSH), a reaction likely catalyzed by glutathione-S-transferases (GSTs). The resulting conjugate is then catabolized through the stepwise cleavage of the glutamyl and glycyl residues to form the S-cysteine conjugate of 3-mercaptohexan-1-ol. A final enzymatic step, mediated by a β-lyase enzyme, releases the free thiol, 3-mercaptohexan-1-ol (3-MH). Subsequently, 3-MH is esterified to 3-MHA by alcohol acyltransferases (AATs).

Experimental Protocols

The analysis of potent, low-concentration sulfur volatiles like 3-MHA requires sensitive and specific analytical techniques.

Extraction of Volatile Compounds

The initial step involves isolating the volatile fraction from the complex fruit matrix. Common methodologies include:

-

Solvent Extraction followed by Solvent-Assisted Flavor Evaporation (SAFE): This is a gentle method that minimizes artifact formation and is effective for isolating a wide range of volatiles. Dichloromethane is a commonly used solvent.

-

Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique where a coated fiber is exposed to the headspace above the fruit sample (e.g., puree or juice) to adsorb volatiles. The choice of fiber coating (e.g., Polydimethylsiloxane/Divinylbenzene) is critical for efficiently trapping thiols and esters.

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for separating and identifying volatile compounds. The sample extract is injected into a gas chromatograph, where compounds are separated based on their boiling points and affinity for a capillary column (e.g., DB-5 or FFAP). The separated compounds then enter a mass spectrometer, which provides a mass spectrum ("fingerprint") allowing for identification.

-

Gas Chromatography-Olfactometry (GC-O): To determine which of the many separated compounds are actually responsible for the aroma, GC-O is employed.[5] As compounds exit the GC column, the effluent is split between a detector (like MS or a Flame Ionization Detector) and a sniffing port, where a trained sensory panelist can assess the odor and intensity of each compound.[5]

-

Sulfur-Specific Detectors: A Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD) can be used in conjunction with GC to selectively detect sulfur-containing compounds, which is highly advantageous for targeting thiols in a complex mixture.

Quantification

-

Stable Isotope Dilution Assay (SIDA): This is the gold standard for accurate quantification of trace-level aroma compounds.[6] A known amount of a stable isotope-labeled version of 3-MHA (e.g., containing Deuterium or Carbon-13) is added to the sample as an internal standard at the beginning of the extraction. Because the labeled standard has nearly identical chemical and physical properties to the native compound, it accounts for any sample loss during preparation and analysis. The ratio of the native compound to the labeled standard is measured by GC-MS to calculate the precise concentration.[6]

Sensory Analysis

-

Aroma Extract Dilution Analysis (AEDA): This technique is used to rank the most potent odorants in a sample extract.[5] The extract is serially diluted (e.g., 1:2, 1:4, 1:8, etc.), and each dilution is analyzed by GC-O. The highest dilution at which an odorant can still be detected is recorded as its Flavor Dilution (FD) factor. Compounds with higher FD factors are considered more important to the overall aroma.[5]

Conclusion

3-Mercaptohexyl acetate is unequivocally a key impact compound in the aroma of several tropical fruits. Its presence, even at trace levels, imparts the desirable fruity and exotic notes that consumers associate with fruits like passion fruit and guava. Understanding its complex sensory profile, biosynthetic origins from non-volatile precursors, and the rigorous analytical methods required for its study is essential for researchers in food science, flavor chemistry, and biotechnology. Further research into the enzymatic control of its formation and its interaction with other volatile compounds will continue to provide valuable insights for quality control, breeding programs, and the development of natural flavor solutions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Characterization of the key aroma compounds in pink guava (Psidium guajava L.) by means of aroma re-engineering experiments and omission tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 3-Mercaptohexyl acetates [leffingwell.com]

- 4. Characterization of the aroma-active compounds in pink guava (Psidium guajava, L.) by application of the aroma extract dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-mercaptohexyl acetate, 136954-20-6 [thegoodscentscompany.com]

Unveiling the Sensory Profile of 3-Mercaptohexyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptohexyl acetate (B1210297) (3-MHA) is a potent, sulfur-containing volatile organic compound that plays a pivotal role in the aroma profiles of various fruits, wines, and other beverages. Its exceptionally low sensory threshold and complex aroma make it a molecule of significant interest in the fields of flavor and fragrance chemistry, food science, and sensory neuroscience. This technical guide provides an in-depth exploration of the aroma profile and sensory threshold of 3-Mercaptohexyl acetate, complete with detailed experimental protocols and visual representations of analytical workflows and biological pathways.

Aroma Profile of 3-Mercaptohexyl Acetate

3-Mercaptohexyl acetate is renowned for its intense and multifaceted aroma. At low concentrations, it imparts desirable fruity and tropical notes, while at higher concentrations, more complex sulfurous and savory characteristics can emerge. The perception of its aroma is also highly dependent on its stereochemistry.

Key Aroma Descriptors: The aroma of 3-Mercaptohexyl acetate is most commonly described with the following terms:

-

Primary Fruity/Tropical Notes: Passion fruit, grapefruit, guava, gooseberry, and blackcurrant bud.[1][2][3]

-

Secondary Floral and Fruity Notes: Pear, blackberry, and raspberry.[3]

-

Underlying Sulfurous and Savory Notes: Sulfurous, roasted meaty, onion, and a "catty" or boxwood-like character.[3][4][5][6]

The stereoisomers of 3-Mercaptohexyl acetate exhibit distinct aroma profiles. The (R)-enantiomer is often associated with passion fruit, while the (S)-enantiomer is described as having a more herbaceous, boxwood-like aroma.[3][7]

Sensory Threshold of 3-Mercaptohexyl Acetate